N-(3,5-dichlorophenyl)-2-phenylacetamide
Description
Contextualization within Amide-Containing Compounds Research
Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. This functional group is fundamental to a myriad of natural and synthetic molecules, including essential biomolecules like peptides and proteins, as well as numerous pharmaceuticals. The amide bond's planarity and ability to participate in hydrogen bonding are key to the structural integrity and biological activity of many larger molecules.
N-(3,5-dichlorophenyl)-2-phenylacetamide belongs to the class of N-arylacetamides, which have attracted significant research interest due to their diverse biological activities. The general structure of N-aryl-2-phenylacetamides has been a scaffold for the development of compounds with a wide range of applications, including analgesic, anticonvulsant, and pesticidal properties. The specific substitution pattern of a 3,5-dichlorophenyl group on the nitrogen atom and a phenyl group on the acetyl moiety of this compound suggests a unique electronic and steric profile that could influence its chemical behavior and biological interactions.
Research into related phenylacetamide derivatives has revealed potent biological effects. For instance, various N-substituted phenylacetamides have been synthesized and evaluated for their potential as antidepressant agents, with some derivatives showing promising activity in preclinical models. nih.gov Furthermore, the introduction of different substituents on the phenyl rings has been shown to modulate the biological activity of these compounds, highlighting the importance of structure-activity relationship (SAR) studies in this chemical class. nih.gov
Research Significance and Future Directions
The scientific significance of this compound lies in its potential as a lead compound for the development of new therapeutic agents or agrochemicals. The presence of two chlorine atoms on the phenyl ring can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated organic compounds are prevalent in many active pharmaceutical ingredients and agrochemicals due to the unique properties conferred by the halogen atoms.
While specific research on this compound is not extensively documented in publicly available literature, the broader family of N-arylacetamides has shown promise in several areas:
Antifungal and Antibacterial Agents: Numerous studies have demonstrated the antifungal and antibacterial properties of various N-phenylacetamide derivatives. mdpi.comnih.gov For example, N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide has shown notable antibacterial activity. mdpi.comnih.gov This suggests that this compound could be a candidate for screening against pathogenic microorganisms.
Anticancer Agents: The phenylacetamide scaffold has been explored for its potential in cancer therapy. Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Future research could investigate the antiproliferative activity of this compound.
Enzyme Inhibition: The structural motifs present in this compound are found in inhibitors of various enzymes. For instance, analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), which contains a phenylacetamide moiety, are potent glutaminase (B10826351) inhibitors. nih.gov
Future research on this compound should focus on its synthesis, purification, and comprehensive characterization. Subsequent studies should then explore its biological activity profile through systematic screening in various assays. Elucidating the structure-activity relationships by synthesizing and testing analogs with different substitution patterns will be crucial for optimizing its potential applications.
Detailed Research Findings
Although specific, in-depth research on this compound is limited, a general synthesis approach can be outlined based on established methods for preparing N-aryl-2-phenylacetamides.
A common and effective method involves the acylation of an amine with an acyl chloride. In this case, 3,5-dichloroaniline (B42879) would be reacted with phenylacetyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
A general synthetic scheme is as follows:
While experimental data for this compound is scarce, data for structurally related compounds can provide valuable insights into its potential properties. The following table presents data for some related phenylacetamide derivatives.
| Compound Name | Molecular Formula | Melting Point (°C) | Research Context | Reference |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 136-137 | Antidepressant studies | nih.gov |
| N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₂Cl₂N₄OS | 179.3-181.7 | Antibacterial evaluation | mdpi.comnih.gov |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | C₁₄H₁₁FN₂O₃ | 122-129 | Anticancer agent evaluation | nih.gov |
| N-(3-Chlorophenyl)-2-oxo-2-phenylacetamide | C₁₄H₁₀ClNO₂ | 114.1-114.8 | Synthesis of α-ketoamides | rsc.org |
This table presents data for related compounds to provide a comparative context due to the limited availability of specific data for this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-12(16)9-13(8-11)17-14(18)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,17,18) |
InChI Key |
PNXZOBQDRGMAHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 3,5 Dichlorophenyl 2 Phenylacetamide Analogues
Established Synthetic Pathways for Phenylacetamides
Traditional methods for the synthesis of phenylacetamides, including N-(3,5-dichlorophenyl)-2-phenylacetamide, primarily rely on the formation of an amide bond between an amine and a carboxylic acid or its activated derivative.
Acetylation-Based Synthesis Strategies
Acetylation is a fundamental and widely used reaction in organic synthesis for the formation of amides. researchgate.net The most common approach involves the reaction of a primary or secondary amine with an acetylating agent. In the context of this compound, this involves the acylation of 3,5-dichloroaniline (B42879) with phenylacetyl chloride or a related activated form of phenylacetic acid.
Key strategies include:
Reaction with Acyl Chlorides: The use of phenylacetyl chloride as the acylating agent is a direct and often high-yielding method. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com
Reaction with Acid Anhydrides: Phenylacetic anhydride (B1165640) can also be employed. These reactions can sometimes be promoted by acid or base catalysts. acs.org Boron trifluoride has been used to facilitate the acetylation of phenylacetamide with acetic anhydride. acs.org
Green Chemistry Approaches: Recent research has focused on more environmentally benign methods. One such approach reports the use of a water extract from waste plant materials, such as rice straw ash, as a catalyst for acetylation reactions at room temperature, offering high yields and cost-effectiveness. researchgate.net
Multi-Step Synthesis Protocols for Substituted Phenylacetamides
The synthesis of more complex or specifically substituted phenylacetamides often requires multi-step sequences. researchgate.netyoutube.comyoutube.comyoutube.com These protocols allow for the introduction of various functional groups onto either the aniline (B41778) or the phenylacetyl moiety prior to the final amide bond formation.
A general multi-step synthesis for a substituted N-phenylacetamide derivative might involve:
Synthesis of the Substituted Aniline: Preparation of 3,5-dichloroaniline or other substituted anilines through methods such as the reduction of a corresponding nitroaromatic compound. youtube.com
Synthesis of the Phenylacetic Acid Derivative: Functionalization of the phenylacetic acid backbone.
Amide Coupling: The final step is the coupling of the synthesized amine and carboxylic acid components using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the acid to an acyl chloride. nih.gov
An alternative pathway involves starting with benzyl (B1604629) cyanide, which can be hydrolyzed under various conditions to yield phenylacetamide. orgsyn.org For instance, reacting benzyl cyanide with hydrochloric acid provides a direct route to phenylacetamide in high yields. orgsyn.org This primary amide can then be further functionalized.
A multi-step protocol for synthesizing N-phenylacetamide derivatives containing thiazole (B1198619) moieties has been demonstrated, starting from p-phenylenediamine. nih.gov The synthesis involves protection of one amino group, amide formation, deprotection, conversion to an isothiocyanate, formation of a thiourea, and final condensation to form the thiazole ring. nih.gov
Advanced Synthetic Approaches and Catalyst Applications
Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. For phenylacetamide synthesis, this includes the use of novel catalysts and the development of protocols that operate under mild conditions.
Mild Reaction Conditions in Phenylacetamide Synthesis
The development of synthetic methods that proceed under mild conditions (e.g., room temperature, use of non-hazardous reagents) is a significant goal in green chemistry.
Aqueous Base Catalysis: A tandem amide bond formation followed by a Dohmori–Smiles rearrangement has been shown to produce phenylacetamide derivatives in a single step from phenylacetyl chlorides and electron-poor sulfonamides. acs.org This reaction proceeds under the simple condition of an aqueous base, often at room temperature. acs.org
Plant-Based Catalysts: As mentioned previously, the use of catalysts derived from plant waste enables acetylation of amines at room temperature, avoiding the need for harsh conditions or organic solvents. researchgate.net
Table 1: Examples of Phenylacetamide Synthesis under Mild Conditions
| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |
| Phenylacetyl chloride, p-Nosylsulfonamide | aq. NaOH, THF, 80 °C | N-(4-Nitrophenyl)phenylacetamide | 89% | acs.org |
| Aniline, Acetic Anhydride | Water extract of rice straw ash, Room Temp. | N-Phenylacetamide | High | researchgate.net |
Regioselective Synthesis and Stereochemical Control
Regioselectivity is crucial when synthesizing molecules with multiple reactive sites, ensuring that the reaction occurs at the desired position. While stereochemical control is less relevant for the achiral this compound, it is vital for many of its more complex analogues.
Regioselective Condensation: The synthesis of substituted pyrazoles, which are heterocyclic analogues, often relies on the regioselective condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.org The choice of solvent can significantly influence the regioselectivity; aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) have been shown to provide high regioselectivity in the formation of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org
Stepwise Approaches for Regiocontrol: In cases where one-pot reactions yield mixtures of isomers, a stepwise synthesis can provide absolute regiochemical control. nih.gov For example, the synthesis of a tetra-substituted phenylaminopyrazole was achieved in a stepwise fashion by first condensing ethyl cyanoacetate (B8463686) with phenyl isothiocyanate, followed by S-methylation and subsequent cyclization. nih.gov
Catalytic Regioselective Synthesis: Methods for the regioselective synthesis of phenazines have been developed using Buchwald–Hartwig amination followed by tandem catalytic reduction and oxidative cyclization, allowing for the precise placement of substituents. nih.gov These principles can be adapted for the synthesis of complex phenylacetamide derivatives.
Design and Synthesis of this compound Derivatives and Analogues
The core structure of this compound is a versatile scaffold for chemical modification to create novel derivatives. Research often focuses on altering the substitution patterns on both aromatic rings to modulate the compound's properties.
The synthesis of these derivatives generally follows the established pathways of amide bond formation. A common strategy is to react various substituted anilines with chloroacetyl chloride to form 2-chloro-N-substituted-acetamides, which are versatile intermediates. nih.gov These intermediates can then be reacted with different nucleophiles to introduce a wide range of functional groups.
For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were prepared by reacting the 2-chloro-N-substituted-acetamide intermediates with 2-mercaptobenzimidazole (B194830). nih.gov Similarly, derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide were synthesized via alkylation with various chloroacetamides. nuph.edu.ua
Table 2: Examples of Synthesized N-Phenylacetamide Derivatives
| Derivative Name | Synthetic Approach | Yield | Reference |
| N-(4-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | Multi-step synthesis from p-phenylenediamine, condensation with α-bromophenylethanone | 87% | nih.gov |
| N-{3-(3,4-Dichlorophenyl)propyl}-4-(2-aminoethoxy)-3-hydroxyphenylacetamide | Multi-step synthesis involving amide coupling | Not specified | googleapis.com |
| 2-Chloro-N-(2,3-dichlorophenyl)acetamide | Reaction of 2,3-dichloroaniline (B127971) with chloroacetyl chloride | 72% | nih.gov |
| N-(3,5-Dimethylphenyl)-2-oxo-2-phenylacetamide | Decarboxylative strategy from α-oxocarboxylic acids and isocyanates | 84% | rsc.org |
Strategic Introduction of Structural Modifications
The systematic introduction of substituents onto the phenyl rings of the N-phenylacetamide backbone is a primary strategy for fine-tuning biological activity. The synthesis of these derivatives often involves the acylation of a substituted aniline with a corresponding phenylacetic acid derivative. A common method employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent such as acetonitrile. nih.gov This approach facilitates the formation of an amide bond between the two components.
For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized by reacting 4-fluorophenylacetic acid with various substituted anilines. nih.gov This allowed for the introduction of nitro (NO2) and methoxy (B1213986) (OCH3) groups at different positions on the N-phenyl ring to probe the electronic effects on the molecule's activity. nih.gov The reaction typically proceeds by mixing equimolar amounts of the carboxylic acid, EDC, and HOBt, followed by the addition of the aniline derivative and stirring for an extended period. nih.gov
Similarly, modifications can be made to the 2-phenyl portion of the molecule. In the development of potential antidepressant agents, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were created. nih.gov The initial step involved synthesizing various 2-chloro-N-substituted-acetamides by reacting different anilines with chloroacetyl chloride. nih.gov These intermediates were then reacted with 2-mercaptobenzimidazole to yield the final products. nih.gov This multi-step synthesis allows for a wide range of substituents to be incorporated on the N-phenyl ring.
The strategic placement of these functional groups significantly impacts the compound's biological profile. Studies on phenylacetamide derivatives have shown that introducing substituents like fluorine, chlorine, bromine, nitro, and methoxy groups to the phenyl ring can result in potent cytotoxic effects against various cancer cell lines. tbzmed.ac.ir For example, a derivative bearing a para-nitro group exhibited strong cytotoxic effects against MDA-MB-468 cells. tbzmed.ac.ir The data below illustrates how different substituents on the N-phenyl ring of a 2-(4-fluorophenyl)acetamide (B1296790) scaffold influence its cytotoxic activity against different cell lines.
Table 1: Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | Substituent on N-phenyl ring | PC3 (prostate carcinoma) | HL-60 (leukemia) | MCF-7 (breast cancer) |
|---|---|---|---|---|
| 2a | o-NO2 | 196 | 208 | >250 |
| 2b | m-NO2 | 52 | 178 | 191 |
| 2c | p-NO2 | 80 | 100 | >250 |
| 2d | o-OCH3 | 158 | 218 | >250 |
| 2e | m-OCH3 | 156 | 206 | 247 |
| 2f | p-OCH3 | 168 | 243 | >250 |
| 2g | H | >250 | >250 | >250 |
| Imatinib | Reference | 40 | 98 | 79 |
Data sourced from Aliabadi et al. nih.gov
Scaffold Diversification for Biological Activity Modulation
Beyond simple substitution, modifying the core scaffold of N-phenylacetamide is a key strategy to explore new chemical space and modulate biological activity. This involves altering or replacing one or more of the fundamental components of the molecule, such as the phenyl rings or the acetamide (B32628) linker.
One approach to scaffold diversification is the replacement of a phenyl ring with a different aromatic or heterocyclic system. nih.gov In a study aimed at developing antidepressant agents, a pyridine ring in a hit compound was replaced with a benzene (B151609) ring to enhance π–π stacking interactions. nih.gov This change, along with the introduction of cyclohexyl and benzyl groups in place of the substituted phenyl ring, was intended to study the effect of hydrophobicity on activity. nih.gov
Another significant diversification strategy involves incorporating entirely new moieties into the structure. For example, researchers have synthesized N-phenylacetamide derivatives containing a 4-arylthiazole group to evaluate their antibacterial properties. mdpi.com This was achieved through a multi-step synthesis culminating in the reaction of an isothiocyanate intermediate with a substituted phenacyl bromide. This method allows for the introduction of varied substitution patterns on the different aryl rings of the final molecule. mdpi.com The resulting compounds, such as N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide, represent a significant structural departure from the basic phenylacetamide scaffold. mdpi.com
Further diversification can be achieved by modifying the linker between the aromatic rings. A series of novel 4-aminoquinazoline derivatives containing an N-phenylacetamide structure were designed and synthesized to assess their antitumor activity. researchgate.net This creates a more rigid and complex scaffold compared to the flexible acetamide linker in the parent compound.
The table below provides examples of how the N-phenylacetamide scaffold has been diversified and the resulting biological focus of the research.
Table 2: Examples of Scaffold Diversification in Phenylacetamide Analogues
| Scaffold Modification | Synthetic Strategy | Resulting Analogue Example | Investigated Biological Activity |
|---|---|---|---|
| Replacement of phenyl ring with benzimidazole-thio moiety | Reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov | 2-((1H-benzimidazol-2-yl)thio)-N-(dichlorophenyl)-acetamide | Antidepressant nih.gov |
| Incorporation of a 4-arylthiazole moiety | Multi-step synthesis involving isothiocyanate intermediates and substituted phenacyl bromides. mdpi.com | N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial mdpi.com |
| Incorporation of a pyrimidine (B1678525) ring | Nucleophilic substitution reactions on chloropyrimidines. researchgate.net | N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | FLT3-ITD Inhibition researchgate.net |
These examples demonstrate that by strategically modifying and diversifying the this compound scaffold, it is possible to generate a wide array of new chemical entities with potentially enhanced or entirely different biological activities.
Computational Chemistry and in Silico Modeling of N 3,5 Dichlorophenyl 2 Phenylacetamide Interactions
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of N-(3,5-dichlorophenyl)-2-phenylacetamide. These methods elucidate the molecule's stability, reactivity, and the distribution of electron density, which are critical determinants of its chemical and biological behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and properties of molecules. scispace.com By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-31G**++, researchers can optimize the ground state geometry of this compound. scispace.comresearchgate.net This process calculates the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy.
The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise lengths of the C-N amide bond, the C=O carbonyl bond, and the C-Cl bonds, as well as the planarity of the phenyl rings and the amide group. researchgate.net These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net Furthermore, DFT calculations provide thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability. researchgate.net
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Indicates double bond character, site for nucleophilic attack. |
| C-N Amide Bond Length | ~1.36 Å | Partial double bond character due to resonance, affects planarity. |
| C-Cl Bond Length | ~1.75 Å | Influences the electronic properties of the phenyl ring. |
| Total Energy | Varies (e.g., in Hartrees) | Represents the molecule's stability at its optimized geometry. |
| Dipole Moment | ~3-5 Debye | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This indicates higher polarizability and a greater tendency to engage in chemical reactions. nih.gov For this compound, the HOMO is typically localized on the phenylacetamide moiety, while the LUMO may be distributed across the dichlorophenyl ring, indicating regions of nucleophilic and electrophilic character, respectively. scispace.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.govnih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. scispace.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. mdpi.com |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness. Soft molecules are more reactive. nih.gov |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -(EHOMO + ELUMO)/2) | Quantifies the ability of a molecule to accept electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines intramolecular charge transfer (ICT) by quantifying the interactions between filled (donor) and vacant (acceptor) orbitals. materialsciencejournal.org This analysis reveals hyperconjugative interactions and delocalization of electron density, which contribute significantly to molecular stability. materialsciencejournal.org
In this compound, NBO analysis can identify key donor-acceptor interactions. For example, lone pairs on the oxygen (n(O)) and nitrogen (n(N)) atoms can donate electron density to the antibonding orbitals (π*) of adjacent carbonyl (C=O) and phenyl ring (C-C) bonds. materialsciencejournal.org The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions and greater stabilization of the molecule. These charge transfer events are crucial for understanding the molecule's electronic properties and reactivity. materialsciencejournal.org
| Donor Orbital (Filled) | Acceptor Orbital (Vacant) | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|---|
| n(O) (Carbonyl Oxygen) | π(C-N) (Amide) | Lone Pair -> Antibonding Pi | High |
| n(N) (Amide Nitrogen) | π(C=O) (Carbonyl) | Lone Pair -> Antibonding Pi | Moderate |
| π(C-C) (Phenyl Ring) | π(C-C) (Adjacent Phenyl Ring) | Pi -> Antibonding Pi | Moderate |
| n(Cl) (Chlorine) | σ(C-C) (Phenyl Ring) | Lone Pair -> Antibonding Sigma | Low to Moderate |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (nucleophilic sites), while blue indicates regions of low electron density and positive potential (electrophilic sites). Green and yellow represent intermediate potentials. walisongo.ac.id
For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bond acceptance. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the most positive potential (blue) would be located on the amide hydrogen (N-H), identifying it as a site for nucleophilic attack or hydrogen bond donation. This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. scispace.comnih.gov
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Molecular docking simulations place this compound into the active site of a specific biological target to predict its binding conformation and affinity. mdpi.com The process involves preparing the 3D structures of both the ligand and the receptor. nih.gov Docking algorithms then explore various possible binding poses and score them based on a scoring function, which estimates the binding free energy. semanticscholar.org A lower binding energy (more negative value) indicates a more stable and favorable interaction. nih.gov
Studies on similar phenylacetamide derivatives have shown that they can act as inhibitors for various enzymes, such as monoamine oxidases (MAO) or carbonic anhydrases. nih.govnih.gov Docking studies for this compound would likely reveal key interactions within an enzyme's active site. Common interactions include:
Hydrogen Bonds: The amide group (N-H as donor, C=O as acceptor) is a primary site for forming hydrogen bonds with amino acid residues like serine, threonine, or histidine.
Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.
π-π Stacking: The aromatic phenyl rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Halogen Bonds: The chlorine atoms on the dichlorophenyl ring can participate in halogen bonding with electron-rich atoms in the protein's active site.
These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. semanticscholar.orgnih.gov
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.0 to -9.5 | Indicates strong and stable binding to the target. nih.gov |
| Interacting Residues | Tyr88, Phe212, Ser120, Leu301 | Specific amino acids in the active site involved in binding. |
| Types of Interactions | H-bond with Ser120, π-π stacking with Phe212, Hydrophobic contact with Leu301 | Details the chemical nature of the ligand-receptor complex. |
| Inhibition Constant (Ki) (predicted) | Micromolar (μM) range | Estimates the potential inhibitory potency of the compound. |
Identification of Key Residue Interactions and Pharmacophore Mapping
Computational modeling plays a pivotal role in understanding how this compound and related molecules interact with biological targets at a molecular level. The structural features of this compound—namely the two aromatic rings, the amide linker, and the dichloro substitution pattern—dictate the types of non-covalent interactions it can form with amino acid residues within a protein's binding site. Studies on analogous phenylacetamide derivatives show that these interactions typically include hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov
The central amide group (-CONH-) in this compound is a critical interaction point, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. drugdesign.org The two phenyl rings provide surfaces for π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan in a target protein. Furthermore, the 3,5-dichlorophenyl moiety significantly contributes to the molecule's hydrophobicity, promoting favorable van der Waals and hydrophobic interactions within nonpolar pockets of a binding site. drugdesign.org The chlorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can enhance binding affinity. nih.gov
Pharmacophore modeling distills these potential interactions into a three-dimensional abstract representation of the key features required for biological activity. dovepress.commdpi.com For a molecule like this compound, a pharmacophore model would typically include:
One hydrogen bond donor feature (from the amide N-H).
One hydrogen bond acceptor feature (from the carbonyl oxygen).
Two hydrophobic/aromatic centers (representing the phenyl and dichlorophenyl rings).
A similar pharmacophore model, designated DHHR (one Donor, two Hydrophobic, and one aromatic Ring), was successfully developed for a series of structurally related phenylacetamide-based compounds that act as Monoamine Oxidase A (MAO-A) inhibitors. nih.gov Such models are instrumental in virtual screening campaigns to identify new molecules with potential biological activity from large chemical databases. nih.govdovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological efficacy. nih.govresearchgate.net By quantifying physicochemical properties (known as molecular descriptors) and relating them to activity, QSAR models can predict the effectiveness of untested molecules and guide the design of more potent analogues. researchgate.net
Development of Predictive Models for Biological Efficacy
The development of a predictive QSAR model for a series of compounds related to this compound involves several key steps. First, the biological activity of a set of structurally similar molecules is determined experimentally. Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors fall into several categories:
Electronic Descriptors: Quantifying electron distribution, such as dipole moment and partial atomic charges.
Steric Descriptors: Relating to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic Descriptors: Describing the molecule's lipophilicity (e.g., logP), which influences its ability to cross cell membranes. nih.govresearchgate.net
Topological Descriptors: Numerical representations of molecular branching and connectivity.
Statistical methods are then employed to build an equation that links a selection of these descriptors to the observed biological activity. In a study on N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was used to predict the antimicrobial potential of the compounds. nih.govresearchgate.net The models successfully relied on cheminformatics tools to screen compounds based on physicochemical properties that predict biological activity. nih.govresearchgate.net The reliability of these models is assessed through rigorous internal and external validation techniques to ensure their predictive power. nih.gov
Below is an illustrative table showing how different substituents on a related N-phenylacetamide core can influence antimicrobial activity, a key step in generating the data needed for a QSAR model.
| Compound Analogue | Substitution on N-phenyl ring | Key Physicochemical Property | Observed Biological Activity (Example) |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | High Lipophilicity | High Activity |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-Fluoro | High Lipophilicity | High Activity |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Bromo | High Lipophilicity | High Activity |
| N-(4-methylphenyl)-2-chloroacetamide | 4-Methyl | Moderate Lipophilicity | Moderate Activity |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-Hydroxy | Lower Lipophilicity | Lower Activity |
Data adapted from studies on related chloroacetamide analogues to illustrate QSAR principles. nih.gov
Elucidation of Structural Features Influencing Activity
One of the primary benefits of QSAR modeling is the insight it provides into the specific structural features that drive biological activity. For phenylacetamide derivatives, these studies consistently highlight the critical role of the substituents on the aromatic rings.
Research on N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity varied significantly with the position and nature of the substituents on the phenyl ring. nih.govresearchgate.net Specifically, halogenated substituents, such as chloro, fluoro, and bromo groups, were found to be among the most active. nih.govresearchgate.net This increased activity was attributed to their high lipophilicity, which enhances the molecule's ability to penetrate the phospholipid bilayer of cell membranes. nih.govresearchgate.net This finding underscores the importance of the 3,5-dichloro substitution pattern on this compound.
Further structure-activity relationship (SAR) studies on other complex molecules containing a dichlorophenyl group have reinforced the importance of this feature. For example, in a series of PPARγ-targeted antidiabetics, substitutions with electron-withdrawing groups like chlorine on an aromatic ring were associated with stronger activity. nih.gov The presence of chlorine atoms can also facilitate specific interactions, such as halogen bonding, which contribute to tighter binding within the target's active site. nih.gov The specific 3,5-dichloro arrangement on the phenyl ring of the titular compound is therefore a key determinant of its molecular properties and, consequently, its biological interaction profile.
The table below summarizes structure-activity relationship findings for related N-phenylacetamide derivatives, illustrating how modifications to the phenyl rings impact antibacterial efficacy.
| Compound Structure (Core: N-phenylacetamide) | Substitution Pattern | Effect on Antibacterial Activity (EC50 in µM) |
|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Fluoro on terminal phenyl ring | 156.7 |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Chloro on terminal phenyl ring | >500 |
| N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Bromo on terminal phenyl ring | >500 |
| N-(4-((4-(3,4-dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 3,4-Dichloro on terminal phenyl ring | 230.9 |
Data derived from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties to illustrate SAR principles. mdpi.com
Mechanistic Biological Investigations of N 3,5 Dichlorophenyl 2 Phenylacetamide Analogues
Elucidating the Structure-Activity Relationship (SAR) for Biological Potency
Influence of Substituent Nature and Position on Activity
The biological efficacy of phenylacetamide derivatives is significantly influenced by the types of chemical groups attached to the phenyl rings and their specific locations. Studies have shown that the presence of electron-withdrawing groups, such as nitro (NO2), fluoro (F), chloro (Cl), and bromo (Br), on the N-phenyl ring can enhance the biological activity of these compounds. nih.govnih.gov For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety exhibited greater cytotoxic effects against cancer cell lines compared to those with an electron-donating methoxy (B1213986) (OCH3) group. nih.govnih.gov The position of these substituents is also critical. For example, a nitro group at the para position of the phenyl ring resulted in a compound with strong cytotoxic effects against MDA-MB-468 breast cancer cells. tbzmed.ac.ir
Conversely, the presence of electron-donating groups, like methyl groups, has been shown to diminish the activity of some analogues. nih.gov The lipophilicity, or the ability of the compound to dissolve in fats and lipids, is another key factor. Increased lipophilicity in the amine portion of some phenylacetamide derivatives has been correlated with more potent sodium channel blockade. ebi.ac.uk This suggests that the electronic properties and lipophilicity of the substituents are key determinants of the biological potential of these molecules. researchgate.net
Table 1: Influence of Substituents on Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives nih.govnih.gov
| Compound | Substituent on N-phenyl ring | Position | IC50 (µM) against PC3 cells | IC50 (µM) against MCF-7 cells |
| 2a | NO2 | ortho | 196 | >250 |
| 2b | NO2 | meta | 52 | 191 |
| 2c | NO2 | para | 80 | 100 |
| 2d | OCH3 | ortho | 158 | >250 |
| 2e | OCH3 | meta | 156 | 247 |
| 2f | OCH3 | para | 168 | >250 |
| Imatinib (Reference) | - | - | 40 | 79 |
Role of Molecular Conformation and Stereochemistry in Target Engagement
The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is fundamental to its ability to interact with biological targets. For N-(3,5-dichlorophenyl)-2-phenylacetamide and its analogues, the spatial orientation of the phenyl rings and the amide linkage are critical for effective binding.
The presence of a phenyl ring near the amine portion of the molecule has been found to increase inhibitory potency in some cases, highlighting the importance of the spatial relationship between different parts of the molecule. ebi.ac.uk Furthermore, the specific stereochemistry, or the arrangement of atoms in space, can be crucial for activity. While detailed stereochemical studies on this compound itself are not extensively reported in the provided context, the general principles of medicinal chemistry suggest that different stereoisomers could exhibit varying degrees of biological activity due to their unique interactions with chiral biological targets like enzymes and receptors.
Enzyme Inhibition Studies (In Vitro and In Silico)
The biological effects of this compound analogues are often mediated by their ability to inhibit specific enzymes. Both laboratory experiments (in vitro) and computational simulations (in silico) are employed to characterize this inhibition and identify the targeted enzymes and pathways.
Biochemical Characterization of Enzyme Inhibition
The potency and mechanism of enzyme inhibition by these compounds are quantified using several biochemical parameters. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown IC50 values in the micromolar range against various cancer cell lines. nih.govnih.gov
The inhibition constant (Ki) is another crucial measure, indicating the binding affinity of the inhibitor to the enzyme. While specific Ki values for this compound analogues were not detailed in the provided search results, this parameter is fundamental in enzyme kinetics. The type of inhibition, such as competitive, non-competitive, or irreversible, describes how the inhibitor interacts with the enzyme and its substrate. Understanding these parameters is essential for the development of potent and selective enzyme inhibitors.
Specific Enzyme Targets and Pathways
Research has identified several key enzymes and pathways that are targeted by this compound and its analogues. These include:
Cyclooxygenase (COX): Some diarylethers of acetamides have been screened for their ability to inhibit COX enzymes (COX-1 and COX-2), which are involved in inflammation. Preliminary results indicated that a pyrrolidyl-acetamide based precursor exhibited inhibitory activity against both COX-1 (25-37% inhibition) and COX-2 (44-70% inhibition). uclan.ac.uk
Serine Proteases: These enzymes play a role in various physiological processes, and their inhibition is a target for treating several diseases. nih.gov While direct inhibition by this compound analogues is not explicitly detailed, the broader class of small molecules is often investigated for this activity.
Urease: Although not extensively covered in the provided results, urease is a common target for inhibitors in various therapeutic areas.
Lanosterol 14α-demethylase (CYP51): This enzyme is crucial for the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.govresearchgate.net Substrate-based inhibitors of this enzyme have been developed, and in silico studies suggest that various phytochemicals can act as potential inhibitors. nih.govresearchgate.net The general scaffold of N-phenylacetamide could potentially be adapted to target this enzyme.
Antimicrobial Mechanistic Insights (In Vitro and In Silico)
Analogues of this compound have demonstrated potential as antimicrobial agents. Investigations into their mechanisms of action have provided insights into how they combat bacteria and fungi.
In silico studies, which involve computer-based simulations, have been used to predict the interactions of these compounds with microbial targets. For instance, molecular docking studies have suggested that the antimicrobial effect of some related compounds may be due to their interaction with DNA ligase, an essential enzyme for DNA replication and repair. nih.gov Other in silico analyses have predicted that N-phenylbenzamide derivatives could act as antibacterial and antifungal agents by targeting enzymes like aminoglycoside-2"-phosphotransferase-IIa and aspartic proteinases. nih.gov
In vitro experiments have provided further evidence for their antimicrobial activity. Some N-phenylacetamide derivatives have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.govmdpi.com The mechanism of antifungal action for some related cinnamides has been shown to involve direct interaction with ergosterol, a vital component of the fungal cell membrane, and interference with the cell wall. mdpi.com These findings suggest that this compound analogues may exert their antimicrobial effects through multiple mechanisms, including disruption of cell membranes and inhibition of essential enzymes.
Antifungal Mechanisms: Biofilm Inhibition and Cellular Targets (e.g., ergosterol pathway)
Investigations into the antifungal mechanisms of N-phenylacetamide analogues have revealed significant activity against pathogenic fungi, particularly focusing on the disruption of biofilms and interference with cellular structures. A notable analogue, 2-chloro-N-phenylacetamide, has been the subject of studies to elucidate its mode of action against various fungal species, including Aspergillus flavus and fluconazole-resistant Candida species.
Biofilm Inhibition: Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which provides protection from antimicrobial agents and host immune responses. The ability to inhibit or disrupt these structures is a crucial attribute for a potential antifungal compound. Research has demonstrated that 2-chloro-N-phenylacetamide possesses potent antibiofilm properties. In studies conducted on fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis, the compound was shown to inhibit up to 92% of biofilm formation and rupture up to 87% of preformed biofilms. nih.gov This dual action of preventing biofilm establishment and destroying mature biofilms highlights its potential in combating persistent fungal infections.
Cellular Targets and the Ergosterol Pathway: The fungal cell membrane, and specifically the ergosterol biosynthesis pathway, is a primary target for many antifungal drugs. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function. nih.gov
The precise role of the ergosterol pathway in the mechanism of action of N-phenylacetamide analogues appears to be species-dependent, with some conflicting findings reported in the literature. One study investigating the effects of 2-chloro-N-phenylacetamide against Aspergillus flavus suggested that binding to ergosterol on the fungal plasma membrane is a likely mechanism of action. lumenlearning.comlibretexts.org This interaction would disrupt membrane integrity, leading to fungal cell death.
However, a separate investigation into the activity of the same compound against fluconazole-resistant Candida species concluded that 2-chloro-N-phenylacetamide did not exert its antifungal effect by binding to cellular membrane ergosterol or by damaging the fungal cell wall. nih.gov This suggests that for certain fungi, the compound may operate through an alternative, yet-to-be-established mechanism. These divergent findings indicate that the cellular targets of N-phenylacetamide analogues may differ among fungal species, warranting further research to fully understand their molecular interactions.
Table 1: Antifungal and Antibiofilm Activity of 2-chloro-N-phenylacetamide
| Fungal Species | Activity Metric | Concentration / Result | Reference |
| Aspergillus flavus strains | Minimum Inhibitory Concentration (MIC) | 16 - 256 µg/mL | lumenlearning.comlibretexts.org |
| Minimum Fungicidal Concentration (MFC) | 32 - 512 µg/mL | lumenlearning.comlibretexts.org | |
| Fluconazole-resistant C. albicans & C. parapsilosis | Minimum Inhibitory Concentration (MIC) | 128 - 256 µg/mL | nih.gov |
| Minimum Fungicidal Concentration (MFC) | 512 - 1,024 µg/mL | nih.gov | |
| Inhibition of Biofilm Formation | Up to 92% | nih.gov | |
| Rupture of Preformed Biofilm | Up to 87% | nih.gov |
Antibacterial Mechanisms: Cell Wall Synthesis and Enzyme Targets (e.g., C55-P)
While N-phenylacetamide derivatives have been synthesized and evaluated for general antibacterial properties, specific mechanistic investigations into their effects on bacterial cell wall synthesis or on enzyme targets such as C55-isoprenyl phosphate (C55-P) are not extensively documented in the available scientific literature.
The bacterial cell wall, particularly the peptidoglycan layer, is a well-established target for many classes of antibiotics. lumenlearning.com The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps, including the function of the lipid carrier C55-P, which transports peptidoglycan precursors across the cell membrane. Inhibition of any step in this pathway can lead to compromised cell wall integrity and bacterial cell death.
However, a review of current research did not yield specific studies demonstrating that this compound or its close analogues function by directly inhibiting peptidoglycan synthesis or by targeting the C55-P enzyme. While some N-phenylacetamide derivatives have been shown to cause cell membrane rupture in certain bacteria, this mechanism is distinct from the inhibition of the cell wall synthesis pathway. nih.govmdpi.com Further research is required to determine if this class of compounds has any activity related to the specific targets of cell wall synthesis or C55-P.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
